4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13559587
InChI: InChI=1S/C8H9ClN2O3/c1-5(2)10-4-3-6(9)7(8(10)12)11(13)14/h3-5H,1-2H3
SMILES: CC(C)N1C=CC(=C(C1=O)[N+](=O)[O-])Cl
Molecular Formula: C8H9ClN2O3
Molecular Weight: 216.62 g/mol

4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one

CAS No.:

Cat. No.: VC13559587

Molecular Formula: C8H9ClN2O3

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one -

Specification

Molecular Formula C8H9ClN2O3
Molecular Weight 216.62 g/mol
IUPAC Name 4-chloro-3-nitro-1-propan-2-ylpyridin-2-one
Standard InChI InChI=1S/C8H9ClN2O3/c1-5(2)10-4-3-6(9)7(8(10)12)11(13)14/h3-5H,1-2H3
Standard InChI Key MQPGBSDZIMZXGI-UHFFFAOYSA-N
SMILES CC(C)N1C=CC(=C(C1=O)[N+](=O)[O-])Cl
Canonical SMILES CC(C)N1C=CC(=C(C1=O)[N+](=O)[O-])Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyridinone core (a pyridine ring with a ketone group at position 2). Key substituents include:

  • Chlorine at position 4, contributing to electrophilic reactivity.

  • Nitro group (NO2-\text{NO}_2) at position 3, imparting electron-withdrawing effects.

  • Isopropyl group (CH(CH3)2-\text{CH}(\text{CH}_3)_2) at position 1, introducing steric bulk and lipophilicity .

The SMILES notation CC(C)N1C=CC(=C(C1=O)[N+](=O)[O-])Cl\text{CC(C)N1C=CC(=C(C1=O)[N+](=O)[O-])Cl} captures this arrangement . Computational models predict a planar pyridinone ring with slight distortions due to steric interactions between the isopropyl and nitro groups.

Spectroscopic and Computational Data

  • Exact Mass: 216.0243 g/mol .

  • Polar Surface Area (PSA): 78.68 Ų, indicative of moderate polarity due to the nitro and ketone groups .

  • LogP: Predicted to be ~2.1–2.5, suggesting balanced lipophilicity influenced by the isopropyl group .

Synthesis and Reactivity

Reactivity Profile

  • Nitro Group Reduction: The nitro group can be reduced to an amine (NH2-\text{NH}_2) using catalytic hydrogenation, enabling further functionalization .

  • Chlorine Substitution: The chloro group undergoes nucleophilic aromatic substitution with amines or alkoxides, a key step in drug intermediate synthesis .

  • Ketone Participation: The carbonyl at position 2 may engage in condensation reactions, forming Schiff bases or hydrazones .

Physicochemical Properties

Solubility and Partitioning

  • Solubility: Sparingly soluble in water (<1 mg/mL) due to lipophilic isopropyl and nitro groups. Miscible with polar aprotic solvents (e.g., DMSO, DMF) .

  • Density: Estimated at 1.51 ± 0.1 g/cm³, consistent with nitro-substituted pyridinones .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s scaffold is structurally akin to kinase inhibitors targeting c-Met and VEGFR-2, proteins implicated in cancer progression . For example:

  • Analogous Derivatives: Triazolopyrazine derivatives bearing nitro and chloro substituents inhibit c-Met with IC₅₀ values <10 nM .

  • Functionalization Potential: The chloro group allows coupling with aromatic amines, generating biaryl motifs common in drug candidates .

Biological Activity

While direct bioactivity data are unavailable, structurally related compounds exhibit:

  • Antiproliferative Effects: Inhibition of A549 lung cancer cell growth via ERK1/2 pathway suppression .

  • Enzyme Inhibition: Binding to ATP pockets of kinases, as demonstrated by molecular docking studies .

Comparative Analysis with Analogues

Property4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one4-Chloro-6-methyl-3-nitropyridin-2(1H)-one
Molecular Weight (g/mol)216.62188.57
LogP~2.1–2.51.77
Melting Point (°C)Not reported215–216
Key SubstituentIsopropylMethyl

The isopropyl group enhances lipophilicity and steric hindrance, potentially improving membrane permeability in drug candidates compared to methyl analogues.

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